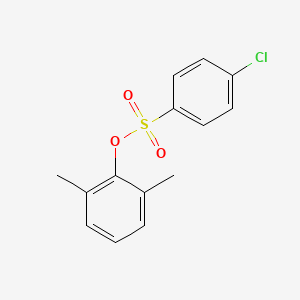

2,6-dimethylphenyl 4-chlorobenzenesulfonate

Vue d'ensemble

Description

Synthesis Analysis

A paper discusses the synthesis of alkyl-substituted benzenesulfonate esters by iron-catalyzed C (sp 2 )–C (sp 3) cross-coupling of Grignard reagents with aryl chlorides . The method operates using an environmentally benign and sustainable iron catalytic system, employing benign urea ligands . A broad range of chlorobenzenesulfonates as well as challenging alkyl organometallics containing β-hydrogens are compatible with these conditions, affording alkylated products in high to excellent yields .Chemical Reactions Analysis

While specific chemical reactions involving “2,6-dimethylphenyl 4-chlorobenzenesulfonate” are not available, a study discusses the iron-catalyzed cross-coupling reactions of alkyl Grignard reagents with aryl chlorobenzenesulfonates .Applications De Recherche Scientifique

- Application : Researchers have reported the synthesis of alkyl-substituted benzenesulfonate esters using iron-catalyzed C(sp²)–C(sp³) cross-coupling of Grignard reagents with aryl chlorides. The method employs an environmentally benign iron catalytic system with urea ligands. It accommodates a broad range of chlorobenzenesulfonates and challenging alkyl organometallics containing β-hydrogens, yielding alkylated products .

- Application : Researchers explore iron-based methodologies as competitive alternatives to palladium catalysts. These sustainable approaches can be particularly useful for drug synthesis .

Iron-Catalyzed Cross-Coupling Reactions

Pharmaceutical Industry

Mécanisme D'action

Target of Action

It’s structurally similar to amitraz, which targets the alpha-adrenergic receptors in the central nervous system .

Mode of Action

Amitraz, a structurally similar compound, acts as an alpha-adrenergic agonist, interacting with octopamine receptors of the central nervous system, and inhibiting monoamine oxidases and prostaglandin synthesis . This leads to overexcitation, paralysis, and death in insects .

Biochemical Pathways

It’s known that similar compounds can affect the alpha-adrenergic signaling pathway .

Pharmacokinetics

It’s known that similar compounds undergo n-acetylation and subsequent hydroxylation . These metabolic processes can significantly impact the bioavailability of the compound.

Result of Action

Similar compounds can cause overexcitation, paralysis, and death in insects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,6-dimethylphenyl 4-chlorobenzenesulfonate. For instance, the compound’s reactivity can be influenced by the presence of iron, as seen in iron-catalyzed cross-coupling reactions . Additionally, thermal treatment can lead to the formation of new forms of similar compounds .

Propriétés

IUPAC Name |

(2,6-dimethylphenyl) 4-chlorobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO3S/c1-10-4-3-5-11(2)14(10)18-19(16,17)13-8-6-12(15)7-9-13/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDHXRMTZKRAIEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethylphenyl 4-chlorobenzenesulfonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5215059.png)

![3-[(2-methoxyphenyl)diazenyl]-1-methyl-1H-indole](/img/structure/B5215067.png)

![N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B5215068.png)

![1-(4-chlorophenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5215092.png)

![1-[3-(2-chlorophenyl)acryloyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5215096.png)

![2-({[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3-nitrobenzoic acid](/img/structure/B5215107.png)

![{1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-pyrrolidinyl}methanol](/img/structure/B5215110.png)

![1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5215112.png)

![7-[(4-bromobenzyl)oxy]-6-chloro-4-propyl-2H-chromen-2-one](/img/structure/B5215133.png)

![bis[2-(dibenzylamino)ethyl] succinate](/img/structure/B5215149.png)